molecular formula C18H22N2O4S2 B3490788 4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE

4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B3490788
M. Wt: 394.5 g/mol
InChI Key: JYGPYOBLNWKPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE is a complex organic compound featuring a thiophene ring substituted with ethyl, methyl, and carboxamide groups, along with a phenyl ring bearing a morpholine-4-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The morpholine-4-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-SULFONAMIDE: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine-4-sulfonyl group enhances its solubility and potential for biological interactions, making it a valuable compound for research and development .

Properties

IUPAC Name

4-ethyl-5-methyl-N-(4-morpholin-4-ylsulfonylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-3-16-13(2)25-12-17(16)18(21)19-14-4-6-15(7-5-14)26(22,23)20-8-10-24-11-9-20/h4-7,12H,3,8-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGPYOBLNWKPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE
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4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE
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4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE
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4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE
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4-ETHYL-5-METHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-3-CARBOXAMIDE

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